molecular formula C19H19N3OS2 B2820727 2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole CAS No. 923504-97-6

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole

Cat. No.: B2820727
CAS No.: 923504-97-6
M. Wt: 369.5
InChI Key: QKXOPSZYYFXXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole is a complex organic compound that features a benzo[d]thiazole ring, a piperazine ring, and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the phenylmethanone can be reduced to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the benzo[d]thiazole ring and the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-24-15-8-5-9-16-17(15)20-19(25-16)22-12-10-21(11-13-22)18(23)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXOPSZYYFXXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.